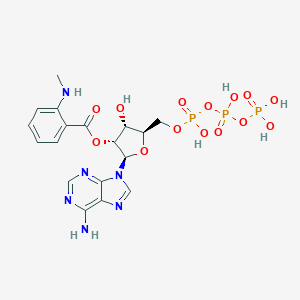

2'-O-(N-Methylanthraniloyl)ATP

Description

Contextualization of Nucleotide Analogues as Biophysical Probes

Nucleotide analogues are synthetic molecules that mimic the structure of natural nucleotides like adenosine (B11128) triphosphate (ATP). nist.gov Their utility in research stems from the incorporation of specific modifications that bestow them with unique properties, such as fluorescence, without drastically altering their fundamental chemical nature. nist.gov This allows them to be recognized and bound by nucleotide-binding proteins, effectively acting as surrogates for their natural counterparts. nist.govnih.gov

Fluorescent nucleotide analogues, in particular, are powerful biophysical probes because their fluorescence properties—such as intensity, emission wavelength, and polarization—can change in response to their immediate microenvironment. nih.govbiolog.de When a fluorescent nucleotide analogue binds to a protein, the change in its environment from the aqueous solvent to the protein's binding pocket often leads to a measurable change in its fluorescence signal. nih.govfishersci.at This phenomenon allows researchers to monitor binding events, determine binding affinities, and study the kinetics of nucleotide-protein interactions in real-time. nist.govnih.gov

These probes offer a significant advantage over other labeling techniques, as the fluorophore is an intrinsic part of the nucleotide structure, minimizing the potential for steric hindrance that can occur with larger, externally attached fluorescent dyes. nih.gov This "minimally perturbing" characteristic is crucial for studying the subtle conformational changes and dynamics of proteins and nucleic acids. rsc.orgescholarship.org

Rationale for the Development and Utilization of 2'-O-(N-Methylanthraniloyl)ATP as a Research Tool

The development of this compound, commonly known as MANT-ATP, was driven by the need for a versatile and environmentally sensitive fluorescent ATP analogue. The MANT group (N-methylanthraniloyl) is a small, uncharged fluorophore attached to the 2' or 3' position of the ribose sugar of ATP. fishersci.atcaymanchem.com This specific placement on the ribose moiety results in a nucleotide analogue that generally causes minimal disruption to the interactions between the nucleotide and its binding protein. fishersci.at

The key rationale for the widespread use of MANT-ATP lies in the sensitivity of its fluorophore to the polarity of its surroundings. biolog.deportlandpress.com In an aqueous solution, MANT-ATP exhibits a certain level of fluorescence. However, upon binding to the often more hydrophobic environment of a protein's ATP-binding site, its fluorescence intensity typically increases significantly. portlandpress.comthermofisher.com This distinct change in fluorescence provides a direct and robust signal for monitoring binding events.

This property has made MANT-ATP an invaluable tool in a variety of biochemical and biophysical studies, including:

Enzyme Kinetics: MANT-ATP is widely used to study the kinetics of ATP-dependent enzymes, such as kinases, ATPases, and motor proteins. acs.orgnih.govkoreascience.kr By monitoring the changes in fluorescence, researchers can determine rate constants for nucleotide binding, hydrolysis, and product release.

Binding Affinity Measurements: The fluorescence enhancement upon binding allows for the determination of dissociation constants (Kd), providing a quantitative measure of the affinity between a protein and ATP. nih.gov Förster resonance energy transfer (FRET) studies using MANT-ATP are a common method for accurately determining these affinities. nih.gov

Conformational Change Detection: The MANT fluorophore can report on conformational changes within a protein that alter the environment of the nucleotide-binding pocket. nih.gov This has been instrumental in understanding the mechanisms of proteins like myosin, where different conformational states are linked to its motor function. nih.gov

High-Throughput Screening: The fluorescence-based nature of MANT-ATP assays makes them amenable to high-throughput screening for the discovery of new enzyme inhibitors.

MANT-ATP exists as a mixture of 2'- and 3'-O-isomers that spontaneously interconvert. caymanchem.com Its characteristic excitation and emission maxima make it compatible with standard fluorescence instrumentation. biolog.decaymanchem.com

Spectroscopic Properties of MANT-ATP

| Property | Value | Reference |

|---|---|---|

| Excitation Wavelength (λexc) | 350 nm | biolog.decaymanchem.com |

The following table summarizes the dissociation constants (Kd) of MANT-ATP and its derivatives with various proteins, illustrating its utility in quantifying binding affinities.

Dissociation Constants (Kd) of MANT Nucleotides with Various Proteins

| Protein | MANT Nucleotide | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| JAK2 Tyrosine Kinase Domain | MANT-ATP | 15 - 25 nM | nih.gov |

| JAK2 Tyrosine Kinase Domain | MANT-ADP | 50 - 80 nM | nih.gov |

| JAK2 JH1 Domain | MANT-ATP-γ-S | 30 - 50 nM | nih.gov |

| HER3/ErbB3 Pseudokinase Domain | MANT-ATP | 1.1 µM | portlandpress.com |

MANT-ATP and its corresponding diphosphate (B83284) (MANT-ADP) and non-hydrolyzable analogues have been instrumental in dissecting the intricate steps of nucleotide-dependent processes in a wide range of biological systems, from bacterial adenylyl cyclase toxins to human motor proteins. caymanchem.comnih.govjenabioscience.com For instance, it has been used to characterize distinct acto-myosin-ADP complexes, providing evidence for major conformational changes coupled to the force-generating cycle of muscle contraction. nih.gov Furthermore, MANT-nucleotides have been employed to investigate the nucleotide binding properties of pseudokinases, a class of proteins that often lack catalytic activity but still play important signaling roles. portlandpress.com

Structure

3D Structure

Properties

CAS No. |

130799-34-7 |

|---|---|

Molecular Formula |

C18H23N6O14P3 |

Molecular Weight |

640.3 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C18H23N6O14P3/c1-20-10-5-3-2-4-9(10)18(26)36-14-13(25)11(6-34-40(30,31)38-41(32,33)37-39(27,28)29)35-17(14)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,30,31)(H,32,33)(H2,19,21,22)(H2,27,28,29)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

OTIXVXNMFVNGEF-LSCFUAHRSA-N |

SMILES |

CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

2'-O-(2-(methylamino)benzoyl)adenosine 5'-(tetrahydrogen triphosphate) 2'-O-(N-methylanthraniloyl)ATP |

Origin of Product |

United States |

Methodological Principles Governing 2 O N Methylanthraniloyl Atp Fluorescence in Biological Systems

Spectroscopic Characterization of N-Methylanthraniloyl Fluorescence

The MANT fluorophore possesses distinct spectroscopic properties that are crucial for its application. In aqueous solutions, MANT-ATP typically exhibits excitation maxima at approximately 255 nm and 355 nm, with corresponding molar extinction coefficients (ε) of 23.3 L mmol⁻¹ cm⁻¹ and 5.8 L mmol⁻¹ cm⁻¹, respectively, at a pH of 7.5. jenabioscience.comjenabioscience.com The fluorescence emission maximum is observed around 448 nm. jenabioscience.comjenabioscience.com

A key characteristic of the MANT group is its sensitivity to the polarity of its environment. researchgate.netbiolog.de When MANT-ATP binds to a hydrophobic pocket within a protein, a notable increase in its fluorescence quantum yield and a blue shift in the emission maximum are often observed. researchgate.netresearchgate.net For instance, upon binding to the N-terminal nucleotide-binding domain (NBD1) of P-glycoprotein, the fluorescence intensity of MANT-ATP increases, and the emission maximum shifts from 444 nm to 432 nm. researchgate.net This phenomenon is attributed to the reduced polarity of the nucleotide-binding site compared to the aqueous solvent. researchgate.net The compact nature of the MANT fluorophore and its attachment to the ribose moiety result in minimal perturbation of nucleotide-protein interactions, making it a reliable probe. fishersci.at

Table 1: Spectroscopic Properties of MANT-ATP

| Property | Value | Conditions | Reference |

| Excitation Maxima (λ_exc) | 255 nm / 355 nm | Tris-HCl, pH 7.5 | jenabioscience.comjenabioscience.com |

| Molar Extinction Coefficient (ε) at 255 nm | 23.3 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 | jenabioscience.comjenabioscience.com |

| Molar Extinction Coefficient (ε) at 355 nm | 5.8 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 | jenabioscience.comjenabioscience.com |

| Emission Maximum (λ_em) | 448 nm | Tris-HCl, pH 7.5 | jenabioscience.comjenabioscience.com |

| Emission Maximum (λ_em) bound to NBD1-581 | 432 nm | - | researchgate.net |

Principles of Fluorescence Quenching and Enhancement by Protein Binding

The binding of MANT-ATP to a protein can lead to either an enhancement or a quenching of its fluorescence, providing a direct method to monitor these interactions.

Fluorescence Enhancement: As previously mentioned, the transfer of the MANT group from the polar aqueous environment to a nonpolar, hydrophobic binding cleft on a protein typically results in a significant increase in fluorescence intensity. researchgate.netresearchgate.net This enhancement is a hallmark of MANT-nucleotide binding and is widely used to determine binding affinities (dissociation constants, Kd). researchgate.netnih.gov For example, the binding of MANT-ATP to the DnaA protein causes a gradual increase in fluorescence intensity, indicative of the hydrophobic nature of its nucleotide-binding site. researchgate.net This fluorescence increase is saturable, allowing for the calculation of the Kd for the MANT-ATP-protein complex. researchgate.net

Fluorescence Quenching: Conversely, fluorescence quenching can also occur upon MANT-ATP binding. This can be due to specific interactions within the binding pocket or as a result of Förster Resonance Energy Transfer (FRET) to a suitable acceptor. A notable example is the quenching of the intrinsic tryptophan fluorescence of a protein upon binding of MANT-ATP. pnas.orgacs.org The emission spectrum of tryptophan (around 330-350 nm) significantly overlaps with the absorption spectrum of the MANT group (around 355 nm), making them an effective FRET pair. acs.org The high efficiency of this energy transfer, which can reach up to 75%, reveals the close proximity between tryptophan residues and the bound MANT-ATP. pnas.org

Förster Resonance Energy Transfer (FRET) Applications Involving 2'-O-(N-Methylanthraniloyl)ATP

FRET is a powerful technique for measuring intramolecular and intermolecular distances in the range of 10-100 Å. bu.eduwikipedia.org It involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor chromophore. wikipedia.org MANT-ATP is frequently used as a FRET donor or acceptor to probe conformational changes and molecular interactions. pnas.orgresearchgate.net

Design of FRET Pairs for Conformational Probing

The selection of a suitable FRET partner for MANT-ATP is critical for successful experimental design. A common and effective FRET pair is an intrinsic tryptophan residue in the protein of interest, which acts as the donor, and the MANT group of the bound nucleotide, which acts as the acceptor. pnas.orgresearchgate.netbiorxiv.org The overlap between the tryptophan emission and MANT-ATP absorption spectra allows for efficient energy transfer upon binding. acs.org This approach has been successfully used to study the nucleotide binding domains of proteins like P-glycoprotein and A-CAT. pnas.orgresearchgate.net The binding of MANT-ATP to these proteins leads to a significant increase in fluorescence emission at the acceptor's emission wavelength (around 430-440 nm) when excited at the donor's excitation wavelength (around 280-295 nm), providing a direct measure of binding. pnas.orgresearchgate.net

Quantification of Intermolecular and Intramolecular Distances

The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (R) between the donor and acceptor, as described by the Förster equation. This strong distance dependence makes FRET a "spectroscopic ruler" for measuring molecular distances. wikipedia.orglibretexts.org By measuring the FRET efficiency, the distance between the MANT-ATP binding site and the location of the FRET partner can be calculated. This allows for the detection of subtle conformational changes in proteins upon nucleotide binding or hydrolysis. wikipedia.org For instance, changes in FRET efficiency can reveal the movement of protein domains relative to the nucleotide binding pocket. wikipedia.org While FRET is highly sensitive to distance changes, it is important to note that the measured distance represents an average, and factors such as the relative orientation of the donor and acceptor dipoles (κ²) can influence the accuracy of the distance determination. libretexts.org

Time-Resolved Fluorescence Spectroscopy Techniques with this compound

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of MANT-ATP and its interactions with proteins by measuring the fluorescence lifetime of the fluorophore. The fluorescence lifetime of MANT-nucleotides increases significantly upon binding to proteins. For example, the lifetime of MANT-GTP and MANT-GDP derivatives increased from approximately 4 ns in solution to about 9 ns when bound to p21ras. nih.gov

Stopped-flow fluorescence spectroscopy is a powerful time-resolved technique used to study the kinetics of nucleotide binding and subsequent conformational changes on a millisecond timescale. nih.govresearchgate.netpnas.org By rapidly mixing a protein with MANT-ATP, the time-dependent changes in fluorescence can be monitored. These kinetic traces are often complex and can be fitted to multi-exponential functions, revealing multiple steps in the binding process. nih.govresearchgate.net For example, the binding of MANT-ATP to protein kinase A was shown to follow a three-step mechanism, involving an initial rapid binding event followed by slower, ligand-independent conformational changes. nih.gov These studies provide detailed information about the rates of association, dissociation, and conformational transitions within the protein-nucleotide complex. pnas.orgnih.gov

Biochemical and Biophysical Analysis of 2 O N Methylanthraniloyl Atp Interactions with Nucleotide Binding Proteins

Equilibrium Binding Studies

Equilibrium binding studies are fundamental to characterizing the affinity between a ligand, such as MANT-ATP, and a protein. These studies provide quantitative measures of the strength of the interaction.

The dissociation constant (Kd) is a direct measure of the affinity of a protein for its ligand. A lower Kd value indicates a higher affinity. For MANT-ATP, Kd values are typically determined by titrating a fixed concentration of the fluorescent nucleotide with increasing concentrations of the protein of interest and monitoring the change in fluorescence. researchgate.net

The interaction of MANT-ATP with various nucleotide-binding proteins has been characterized, revealing a wide range of affinities. For instance, the JAK2 tyrosine kinase domain binds MANT-ATP with a very high affinity, exhibiting a Kd of 15 to 25 nM. nih.gov Similarly, its non-hydrolyzable analog, MANT-ATP-γ-S, binds with a Kd of 30 to 50 nM. nih.gov In contrast, the CorC CBS domain shows a much lower affinity for MANT-ATP, with a reported Kd of 1.36 ± 0.10 mM. researchgate.net The affinity of MANT-ATP for other proteins, such as CtPilB and the JAK3 pseudokinase domain (JH2), falls within the micromolar range, with Kd values of 0.29 ± 0.01 mM and 0.4 μM, respectively. researchgate.netfrontiersin.org It is noteworthy that the affinity of MANT-ATP can be comparable to or slightly different from that of the native ATP. For example, with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), the Kd for MANT-ATP is 10.4 μM, which is similar to the 4.5 μM Kd for ATP. nih.gov However, for protein kinase A, the Kd for MANT-ATP is about threefold higher than that for ATP. nih.gov

Table 1: Dissociation Constants (Kd) of MANT-ATP with Various Proteins

| Protein | Dissociation Constant (Kd) | Reference |

|---|---|---|

| JAK2 Tyrosine Kinase Domain | 15 - 25 nM | nih.gov |

| JAK2 Tyrosine Kinase Domain (MANT-ATP-γ-S) | 30 - 50 nM | nih.gov |

| JAK3 JH2 Domain | 0.4 µM | frontiersin.org |

| 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) | 10.4 µM | nih.gov |

| CtPilB | 0.29 ± 0.01 mM | researchgate.net |

| CorC CBS Domain | 1.36 ± 0.10 mM | researchgate.net |

| OaPAC | 2.25 ± 0.4 µM | researchgate.net |

| HER3/ErbB3 Pseudokinase Domain | 1.1 µM | portlandpress.com |

| JAK2 (JH2) | 1 µM | portlandpress.com |

Competitive binding assays are employed to determine the affinity of non-fluorescent ligands, such as the native nucleotide ATP, by measuring their ability to displace a fluorescent ligand like MANT-ATP from its binding site. researchgate.net In these experiments, a pre-formed complex of the protein and MANT-ATP is titrated with increasing concentrations of the competitor nucleotide. The resulting decrease in fluorescence is used to calculate the inhibitor concentration that displaces 50% of the bound MANT-ATP (IC50). This value can then be used to determine the inhibition constant (Ki), which reflects the affinity of the protein for the competitor.

For example, in studies with CtPilB, the addition of ATP led to a decrease in the fluorescence of the MANT-ATP-CtPilB complex, with an IC50 of 3.15 mM, corresponding to a Ki of 2.20 mM for ATP. researchgate.net Similarly, for the CorC CBS domain, a competitive binding assay with ATP yielded an IC50 value of 0.57 ± 0.08 mM. researchgate.net These assays confirm that MANT-ATP binds to the same site as the native nucleotide and provide a means to quantify the affinity of the protein for its natural ligand. researchgate.netresearchgate.net

Kinetic Investigations of Association and Dissociation Processes

Kinetic studies provide insights into the rates at which a ligand binds to and dissociates from a protein, offering a more dynamic picture of the interaction than equilibrium studies alone.

Stopped-flow fluorescence spectroscopy is a powerful technique for measuring the kinetics of rapid biochemical reactions, including nucleotide binding. nih.govkoreascience.krembopress.org By rapidly mixing a solution of the protein with a solution of MANT-ATP, the time course of the fluorescence change can be monitored on a millisecond timescale. embopress.org The observed rate constants can then be analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff).

For instance, stopped-flow experiments with the kinesin-13, MCAK, revealed a two-fold increase in MANT-ATP fluorescence upon binding. embopress.org The binding of MANT-ATP to the Escherichia coli transcription termination factor Rho in the presence of RNA was found to have a bimolecular rate of 3.6 x 10^6 M⁻¹s⁻¹. koreascience.kr Studies on a monomeric myosin V construct showed that the apparent second-order rate constant for MANT-ATP binding was 7 x 10^5 M⁻¹s⁻¹. researchgate.net

The fluorescence properties of MANT-ATP also allow for the real-time monitoring of nucleotide exchange, where a bound nucleotide is replaced by another. pnas.org For example, the dissociation of MANT-ATP from the DnaA protein could be observed by adding an excess of unlabeled ATP, which resulted in a decrease in fluorescence intensity back to the initial level. researchgate.net This competitive exchange allows for the determination of the dissociation rate constant of the fluorescent nucleotide. researchgate.net Similarly, the displacement of MANT-ADP from kinesin by excess ATP results in a biphasic fluorescent transient, where the first phase corresponds to the release of MANT-ADP. nih.gov

Probing Conformational Dynamics and Allosteric Regulation

The binding of MANT-ATP can induce or report on conformational changes in nucleotide-binding proteins, providing insights into their dynamic nature and allosteric regulation. jenabioscience.comnih.govucsf.edu Allostery refers to the process by which binding at one site on a protein affects the properties of a distant site. nih.govplos.org

The interaction of MANT-ATP with certain proteins has revealed complex binding mechanisms involving multiple steps and conformational changes. For example, the time-dependent binding of MANT-ATP to protein kinase A is best described by a three-step mechanism, suggesting that after the initial binding, one or two conformational changes occur. nih.gov In the case of the E. coli transcription termination factor Rho, kinetic studies with MANT-ATP provided evidence for negative cooperativity among the multiple nucleotide-binding sites on the hexameric protein. koreascience.kr This indicates that the binding of the first nucleotide influences the binding of subsequent nucleotides to the other sites.

Furthermore, the environment around the nucleotide-binding site, which can be probed by MANT-ATP, can be influenced by various factors, suggesting complex interactions that contribute to the protein's function. nih.gov The study of MANT-nucleotide interactions with proteins like the adenylyl cyclase toxin of Bacillus anthracis has revealed how different isomers can distinctly interact with the protein, highlighting the sensitivity of the binding pocket to the precise conformation of the nucleotide analog. nih.gov These studies underscore the utility of MANT-ATP not just as a probe for binding affinity and kinetics, but also as a tool to dissect the intricate conformational dynamics and allosteric mechanisms that govern the function of nucleotide-binding proteins.

Ligand-Induced Conformational Changes

The binding of 2'-O-(N-Methylanthraniloyl)ATP (MANT-ATP) to nucleotide-binding proteins frequently induces significant conformational changes in the protein structure. This phenomenon is a cornerstone of its utility as a fluorescent probe in biochemical and biophysical studies. The MANT fluorophore is environmentally sensitive, meaning its fluorescence properties, such as intensity and emission wavelength, are altered by the polarity of its surroundings. researchgate.netbiolog.deportlandpress.com When MANT-ATP is in an aqueous solution, it exhibits a certain level of fluorescence. However, upon binding to a hydrophobic pocket within a protein, a marked increase in fluorescence intensity and a blue shift in the maximum emission wavelength are often observed. researchgate.netresearchgate.net This change in fluorescence provides a direct method to monitor the binding event and the associated conformational shifts in real-time. thermofisher.comresearchgate.net

For instance, studies on the N-terminal nucleotide-binding domain (NBD1) of mouse P-glycoprotein demonstrated that the binding of MANT-ATP led to an increase in its fluorescence intensity and a blue shift of the emission maximum from 444 nm to 432 nm. researchgate.net This spectral change is indicative of the MANT group moving into a more hydrophobic environment within the protein's nucleotide-binding site. researchgate.net Similarly, the interaction of MANT-ATP with the DnaA protein, an initiator of bacterial replication, resulted in a gradual increase in fluorescence intensity, suggesting the nucleotide binds within a hydrophobic pocket. researchgate.net The binding of MANT-ATP can also be monitored by observing changes in the intrinsic fluorescence of the protein, particularly from tryptophan residues. researchgate.net

The binding of MANT-ATP has been shown to induce conformational changes in a variety of proteins, including motor proteins like kinesin and myosin, as well as kinases and helicases. thermofisher.comsci-hub.se In the case of protein kinase A, the binding of MANT-ATP leads to a significant increase in fluorescence energy transfer, which has been interpreted as evidence for a multi-step binding mechanism involving initial association followed by one or two conformational changes. nih.gov These ligand-induced conformational changes are often crucial for the protein's biological function, such as triggering enzymatic activity or mediating interactions with other molecules. plos.orgbiorxiv.org The ability to detect these changes with MANT-ATP makes it an invaluable tool for elucidating the structural dynamics of nucleotide-binding proteins. thermofisher.comnih.gov

Allosteric Modulation of Binding Sites

This compound can act as an allosteric modulator, influencing the binding of other ligands to a protein at distinct sites. This property is particularly evident in complex multi-domain proteins where the binding of MANT-ATP to one nucleotide-binding domain (NBD) can affect the properties of another NBD or a different functional site.

Research on the E. coli DnaB-DnaC protein complex has shown allosteric conformational transitions influenced by nucleotide cofactors. jenabioscience.com In the context of P-glycoprotein, flavonoids have been identified as bifunctional modulators that interact with both the ATP-binding site and a nearby steroid-binding site. acs.org The binding of kaempferide, a type of flavonoid, to the C-terminal nucleotide-binding domain (H6-NBD2) of mouse P-glycoprotein was found to be partially prevented by pre-incubation with ATP, suggesting an allosteric interaction between the two binding sites. acs.org

Furthermore, studies on the second AAA+ domain of ClpB have demonstrated that the nucleotide binding properties of one domain can be altered when it forms a complex with other domains of the protein. nih.gov This indicates that allosteric communication occurs between the domains, and MANT-ATP can be used to probe these interactions. The binding of MANT-ATP can induce conformational changes that propagate through the protein structure, altering the affinity or accessibility of other binding sites. nih.gov This allosteric regulation is a key mechanism for controlling the activity of many proteins. mdpi.com For example, in some ATPases, the binding and hydrolysis of ATP at one site can allosterically activate a second ATPase site. psu.edu The use of MANT-ATP allows researchers to dissect these complex allosteric mechanisms by monitoring the binding and conformational changes at specific nucleotide-binding sites.

Enzymatic Catalysis and Turnover Studies Using this compound

Pre-Steady-State Kinetic Analysis of Hydrolysis and Phosphorylation

This compound is a valuable tool for pre-steady-state kinetic analysis of ATP hydrolysis and phosphorylation reactions. nih.gov Its fluorescent properties allow for real-time monitoring of the reaction progress, providing insights into the individual steps of the catalytic cycle that are often too fast to be observed using traditional steady-state methods. nih.govkent.ac.uk Stopped-flow fluorescence spectroscopy is a common technique employed in these studies, where the change in MANT fluorescence is measured upon rapid mixing of the enzyme and MANT-ATP. nih.govelifesciences.orgelifesciences.org

The binding of MANT-ATP to an enzyme is often the first step in the catalytic cycle and can be observed as a rapid increase in fluorescence. nih.govelifesciences.org Subsequent steps, such as ATP hydrolysis and product release, can also be monitored by changes in the fluorescence signal. For example, in studies of kinesin motor proteins, the binding of MANT-ATP to the microtubule-kinesin complex is followed by ATP hydrolysis and subsequent dissociation of the motor from the microtubule. elifesciences.orgnih.gov Each of these steps can be kinetically characterized by analyzing the time course of the fluorescence changes. nih.govelifesciences.org

Pre-steady-state kinetic studies using MANT-ATP have been instrumental in determining the rate constants for substrate binding, hydrolysis, and product release for a variety of enzymes, including kinesins, myosins, and helicases. kent.ac.ukelifesciences.orgnih.govnih.gov For instance, in the study of the mitotic kinesin Eg5, MANT-ATP binding was found to be rapid, followed by a slower, rate-limiting step of ATP-dependent dissociation from microtubules. nih.gov Similarly, single-turnover experiments with cardiac myosin using MANT-ATP have helped to elucidate the kinetics of ATP turnover and the regulation of muscle contraction. pnas.orgsemanticscholar.orgnih.gov These detailed kinetic analyses provide a deeper understanding of the enzyme's mechanism and how its activity is regulated.

| Protein | Kinetic Parameter | Value | Method |

|---|---|---|---|

| Kinesin (Monomer) | k+1 (ATP on-rate) | 5.6 s-1µM-1 | Stopped-flow fluorescence |

| Kinesin (Wild-type Monomer) | k+1 (ATP on-rate) | 6.6 s-1µM-1 | Stopped-flow fluorescence |

| Kinesin-401 (K401) | kcat (mantATP) | 19 s-1 | Steady-state kinetics |

| Kinesin-401 (K401) | Km,mantATP | 151 µM | Steady-state kinetics |

| Eg5-367 | kcat | 5.5 s-1 | Steady-state kinetics |

| Eg5-367 | Km,ATP | 25 µM | Steady-state kinetics |

| Eg5-437 | kcat | 2.9 s-1 | Steady-state kinetics |

| Eg5-437 | Km,ATP | 19 µM | Steady-state kinetics |

Identification of Reaction Intermediates

A significant advantage of using this compound in enzymatic studies is its ability to help identify and characterize transient reaction intermediates. sci-hub.seacs.org The changes in the fluorescence of the MANT group can signal the formation and decay of different enzyme-nucleotide complexes along the reaction pathway. psu.eduacs.org These intermediates are often short-lived and difficult to detect by other means. reddit.com

In the hydrolysis cycle of ATPases, for example, distinct fluorescent states can correspond to the initial enzyme-MANT-ATP complex, the enzyme-MANT-ADP-Pi transition state, and the final enzyme-MANT-ADP product complex. sci-hub.se By analyzing the kinetics of the fluorescence changes, researchers can deduce the sequence of these intermediates and the rates of their interconversion. psu.edu

Applications of 2 O N Methylanthraniloyl Atp in Specific Protein Families

Motor Proteins and ATPases

Motor proteins and ATPases are enzymes that convert chemical energy from ATP hydrolysis into mechanical work or ion transport. MANT-ATP has been instrumental in elucidating the intricate details of their mechanochemical cycles.

Myosin and Actin-Myosin Interactions

Myosin, in conjunction with actin filaments, is the primary motor protein responsible for muscle contraction and various forms of cell motility. nih.gov The study of myosin's interaction with ATP is crucial to understanding how it generates force. MANT-ATP has been employed to investigate the kinetics of ATP binding and hydrolysis by myosin subfragment 1 (S1), the motor domain of the protein.

The binding of MANT-ATP to myosin S1 results in a significant increase in fluorescence, allowing for the determination of the rates of nucleotide association and dissociation. For instance, at low ATP concentrations, the rate of fluorescence enhancement is limited by the ATP binding process. Studies have determined the apparent second-order rate constant for MANT-ATP binding to nonmuscle myosin IIB S1 to be approximately 0.65 µM⁻¹s⁻¹. researchgate.net

Furthermore, MANT-ATP has been a valuable probe in studying the "super-relaxed state" (SRX) of myosin, a biochemically inactive conformation with a very slow ATP turnover rate, which is thought to be a mechanism for energy conservation in muscle. researchgate.netnih.gov By using MANT-ATP in pulse-chase experiments, researchers can measure the nucleotide turnover rate of myosin in muscle fibers. nih.gov These experiments have revealed that a significant fraction of myosin exists in the SRX with extremely long nucleotide turnover time constants, on the order of minutes. nih.gov

Table 1: Kinetic Parameters of MANT-ATP Interaction with Myosin

| Myosin Isoform/Fragment | Parameter | Value | Reference |

| Nonmuscle Myosin IIB S1 | Apparent second-order rate constant (K₁k₂) for mant-ATP binding | 0.65 ± 0.06 µM⁻¹s⁻¹ | researchgate.net |

| Tarantula Leg Muscle Myosin | Nucleotide turnover time constant in SRX | ~30 minutes | nih.gov |

Kinesin and Microtubule Dynamics

Kinesins are a superfamily of motor proteins that move along microtubule filaments and are essential for various cellular functions, including intracellular transport and cell division. wikipedia.orgnih.gov Their movement is powered by the hydrolysis of ATP. wikipedia.org MANT-ATP is a widely used tool to dissect the ATP turnover cycle of kinesins. nih.gov

Upon binding of MANT-ATP to a kinesin motor domain, an increase in the fluorescence intensity of the MANT group is typically observed. nih.gov The magnitude of this change is dependent on the specific kinesin being studied. nih.gov This fluorescence change can be used to monitor the association and dissociation of both MANT-ATP and MANT-ADP, providing insights into the different nucleotide states of the kinesin motor domain (ATP-bound, ADP-Pi-bound, ADP-bound, and nucleotide-free) which dictate its affinity for microtubules. nih.gov

Stopped-flow fluorescence experiments using MANT-ATP allow for the measurement of the rates of individual transitions in the kinesin ATPase cycle. By varying the concentration of MANT-ATP, the association and dissociation rate constants can be determined. nih.gov These studies have been crucial in developing our understanding of how ATP binding and hydrolysis are coupled to the mechanical steps of kinesin movement along microtubules. nih.govelifesciences.org

Table 2: Application of MANT-ATP in Kinesin Research

| Kinesin Family | Experimental Approach | Key Findings | Reference |

| Kinesin-13 (MCAK) | Equilibrium and kinetic fluorescence assays | MANT-ATP and MANT-ADP show increased fluorescence upon binding to MCAK, allowing for the study of nucleotide association and dissociation. | nih.gov |

| Transport Kinesins (Kinesin-1 and Kinesin-3) | Cryo-electron microscopy with ATP analogs | ATP binding induces conformational changes that are crucial for force generation and neck linker docking. | nih.gov |

Dynein and Ciliary/Flagellar Movement

Dyneins are another family of microtubule-based motor proteins responsible for the movement of cilia and flagella, as well as for the transport of various intracellular cargoes. wikipedia.org MANT-ATP has been utilized as a fluorescent probe to characterize the nucleotide-binding sites of dynein. nih.gov

In studies with dynein from sea urchin sperm flagella, MANT-ATP was found to bind specifically to the dynein heavy chains with an approximately 2.2-fold enhancement in fluorescence. nih.gov This binding can be displaced by the addition of ATP or ADP. nih.gov Anisotropy titration experiments have been used to determine the association constants of MANT-ATP with dynein. nih.gov These studies have revealed the presence of multiple nucleotide-binding sites with different affinities. nih.gov

The use of MANT-ATP has also shed light on how various factors, such as vanadate (an inhibitor of ATPases) and the microenvironment of the binding site, can modulate the affinity of dynein for nucleotides. nih.gov These findings are important for understanding the regulation of dynein activity and its role in ciliary and flagellar beating. biologists.comnih.gov

Table 3: Binding Parameters of MANT-ATP to Axonemal Dynein

| Parameter | Value | Method | Reference |

| First Association Constant (K₁) | 2.7 x 10⁵ M⁻¹ | Anisotropy Titration | nih.gov |

| Second Association Constant (K₂) | 1.8 x 10⁴ M⁻¹ | Anisotropy Titration | nih.gov |

| Fluorescence Enhancement upon Binding | ~2.2-fold | Fluorescence Spectroscopy | nih.gov |

H+-ATPases and Ion Transporters

H+-ATPases, or proton pumps, are a class of ATPases that actively transport protons across biological membranes, generating an electrochemical gradient that is essential for various cellular processes, including secondary transport and pH homeostasis. mdpi.com MANT-ATP and its derivatives have been used to investigate the structure and function of these ion transporters.

One example is the study of the Na+/K+-transporting ATPase (sodium pump), which has both high-affinity and low-affinity ATP-binding sites. A cobalt-ammonia complex of MANT-ATP, Co(NH₃)₄MANT-ATP, was used as a fluorescent analog to specifically probe the low-affinity E2ATP site of this enzyme. nih.gov

This MANT-ATP derivative was found to inactivate the Na+/K+-ATPase in a time- and concentration-dependent manner. nih.gov The inactivation was due to the tight binding of the analog to the E2ATP site, which could be protected by the presence of ATP. nih.gov These experiments provided valuable information about the properties of the low-affinity ATP-binding site and its interaction with the high-affinity site, contributing to our understanding of the enzyme's catalytic cycle. nih.gov

Table 4: Kinetic Parameters of a MANT-ATP Analog with Na+/K+-ATPase

| Parameter | Value | Compound | Reference |

| Dissociation Constant (Kd) for inactivation | 0.17 mM | Co(NH₃)₄MANT-ATP | nih.gov |

| Inactivation Rate Constant (k) | 0.031 min⁻¹ | Co(NH₃)₄MANT-ATP | nih.gov |

| Dissociation Constant (Kd) for ATP protection | 0.43 mM | ATP | nih.gov |

Kinases and Phosphotransferases

Kinases are a large and diverse family of enzymes that catalyze the transfer of a phosphate (B84403) group from a high-energy donor molecule, such as ATP, to a specific substrate (phosphorylation). This process is fundamental to a vast array of cellular signaling pathways. MANT-ATP has emerged as a powerful tool for studying the substrate binding and catalytic cycle of these enzymes. nih.govportlandpress.com

Substrate Binding and Catalytic Cycle of Protein Kinases

The binding of ATP to the active site of a protein kinase is a critical step in the phosphotransfer reaction. MANT-ATP, with its environmentally sensitive fluorophore, allows for the direct measurement of this binding event. nih.gov The fluorescence of MANT-ATP is significantly enhanced when it binds to the hydrophobic ATP-binding pocket of a kinase. portlandpress.com This change in fluorescence can be used to determine the dissociation constant (Kd) for the MANT-ATP-kinase interaction, providing a measure of the binding affinity. portlandpress.com

Competition assays, where unlabeled ATP is used to displace bound MANT-ATP, can be employed to determine the affinity of the kinase for its natural substrate, ATP. portlandpress.com These methods have been applied to a variety of protein kinases, including protein kinase A (PKA) and Janus kinase 2 (JAK2). nih.govnih.gov

Studies with PKA have shown that the dissociation constant for MANT-ATP is approximately threefold higher than that for ATP. nih.govresearchgate.net Time-resolved fluorescence spectroscopy using MANT-ATP has revealed a multi-step binding mechanism for nucleotides to PKA, involving initial binding followed by conformational changes in the enzyme. nih.govnih.gov While MANT-ATP can act as a substrate for PKA, the rate of phosphorylation is significantly lower than with ATP. nih.govnih.gov

For the JAK2 tyrosine kinase domain, Förster resonance energy transfer (FRET) between the protein's tryptophan residues and the bound MANT-ATP has been used to characterize the binding affinity with high precision. nih.gov These studies have yielded tight dissociation constants for MANT-ATP and its non-hydrolyzable analog, MANT-ATP-γ-S. nih.gov

Table 5: Dissociation Constants (Kd) of MANT-Nucleotides for Protein Kinases

| Protein Kinase | MANT-Nucleotide | Dissociation Constant (Kd) | Reference |

| Protein Kinase A (PKA) | MANT-ATP | ~3-fold higher than ATP's Kd | nih.govresearchgate.net |

| HER3/ErbB3 pseudokinase domain | MANT-ATP | 1.1 µM (in the presence of Mg²⁺) | portlandpress.com |

| JAK2 (JH2) pseudokinase domain | MANT-ATP | 1 µM (in the presence of Mg²⁺) | portlandpress.com |

| JAK2 tyrosine kinase domain | MANT-ATP | 15 - 25 nM | nih.gov |

| JAK2 tyrosine kinase domain | MANT-ADP | 50 - 80 nM | nih.gov |

| JAK2 tyrosine kinase domain | MANT-ATP-γ-S | 30 - 50 nM | nih.gov |

| α-Kinase domain of Dictyostelium Myosin-II Heavy Chain Kinase A | MANT-ATP | 4.8 µM (in the presence of Mg²⁺) | researchgate.net |

| α-Kinase domain of Dictyostelium Myosin-II Heavy Chain Kinase A | MANT-ADP | 15 µM (in the presence of Mg²⁺) | researchgate.net |

Nucleotide Selectivity in Kinase Active Sites

The fluorescent ATP analog, 2'-O-(N-Methylanthraniloyl)ATP (MANT-ATP), serves as a powerful tool for probing the active sites of protein kinases and determining their nucleotide selectivity. nih.govspringernature.comresearchgate.net Due to the sensitivity of the MANT group's fluorescence to its local environment, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed when MANT-ATP binds to the hydrophobic ATP-binding pocket of a kinase. nih.govresearchgate.net This property allows for direct measurement of binding affinities and kinetics. nih.gov

Although the binding kinetics and affinity of MANT-ATP may differ from that of the natural substrate ATP, it is exceptionally useful in competition assays to establish the binding-site specificity of kinases for various nucleotides. nih.govresearchgate.net By titrating unlabeled nucleotides (like ATP, GTP, or ADP) into a solution of a kinase pre-bound with MANT-ATP, the displacement of the fluorescent analog can be monitored by the decrease in fluorescence. This allows for the calculation of the dissociation constant (Kd) or inhibition constant (Ki) for the unlabeled nucleotide, providing a quantitative measure of selectivity. nih.gov This is particularly important as some kinases, such as casein kinase and CaMKII, can also utilize GTP as a substrate. researchgate.net

Studies on protein kinase A (PKA) have demonstrated the utility of MANT-nucleotides in dissecting binding mechanisms. Research has shown that the dissociation constant for MANT-ATP is approximately threefold higher than that for ATP, while the dissociation constant for MANT-ADP is identical to that of ADP. nih.gov Such data reveal how modifications to the ribose moiety, where the MANT group is attached, can influence nucleotide affinity in specific kinases. nih.govportlandpress.com

The following table presents comparative binding data for MANT-nucleotides and their natural counterparts with specific kinases, illustrating how these analogs are used to determine nucleotide affinity and selectivity.

| Kinase Domain | Ligand | Dissociation Constant (Kd) | Condition | Reference |

| Myosin-II Heavy Chain Kinase A (A-CAT) | MANT-ATP | 4.8 µM | + 2 mM MgCl₂ | researchgate.net |

| Myosin-II Heavy Chain Kinase A (A-CAT) | MANT-ATP | 14 µM | No MgCl₂ | researchgate.net |

| Myosin-II Heavy Chain Kinase A (A-CAT) | MANT-ADP | 15 µM | + 2 mM MgCl₂ | researchgate.net |

| Myosin-II Heavy Chain Kinase A (A-CAT) | MANT-ADP | 70 µM | No MgCl₂ | researchgate.net |

| Myosin-II Heavy Chain Kinase A (A-CAT) | ATP | 20 µM | + 2 mM MgCl₂ | researchgate.net |

| Protein Kinase A (PKA) | MANT-ATP | ~3-fold higher than ATP | Not Specified | nih.gov |

| Protein Kinase A (PKA) | MANT-ADP | Identical to ADP | Not Specified | nih.gov |

| HER3/ErbB3 Pseudokinase | MANT-ATP | 1.1 µM | + Mg²⁺ | portlandpress.com |

| JAK2 (JH2) Pseudokinase | MANT-ATP | 1 µM | + Mg²⁺ | portlandpress.com |

G-Proteins and Nucleotide Exchange Factors

In the study of G-proteins (guanine nucleotide-binding proteins), fluorescently labeled guanine nucleotides are essential tools. bio-protocol.orgthermofisher.com Analogs of GTP and GDP, where the MANT fluorophore is attached to the ribose, are widely used. nih.govresearchgate.net The MANT group is small and generally does not significantly perturb the protein-nucleotide interaction, making these analogs reliable probes. bio-protocol.orgnih.gov The fluorescence of the MANT group is highly sensitive to the polarity of its environment, increasing significantly when the nucleotide moves from the aqueous solvent to the more hydrophobic binding pocket of a G-protein. nih.govresearchgate.net This change in fluorescence provides a real-time signal for monitoring GTPase activity and the kinetics of nucleotide exchange. bio-protocol.org

GTPase Activity and Hydrolysis Monitoring

G-proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. youtube.comwikipedia.org The transition to the inactive state is accomplished through the intrinsic GTPase activity of the protein, which hydrolyzes GTP to GDP and inorganic phosphate (Pi). pnas.orgnih.gov MANT-GTP is a valuable substrate for monitoring this hydrolysis process in real-time. researchgate.net

When MANT-GTP is bound to a G-protein, the MANT fluorophore is in a hydrophobic environment, resulting in high fluorescence. Upon hydrolysis to MANT-GDP, conformational changes in the G-protein can alter the environment of the MANT group, often leading to a decrease in fluorescence. researchgate.net By monitoring this time-dependent decay in fluorescence, the rate of GTP hydrolysis can be determined. pnas.org This technique allows for the measurement of single-turnover kinetics, providing precise rate constants for the hydrolysis step, which is fundamental to understanding the deactivation cycle of G-proteins. nih.govresearchgate.net

For example, kinetic analysis of the Escherichia coli GTPase Era using MANT-GTP revealed single turnover rates of 3.1 ± 0.2 mmol of MANT-GTP hydrolyzed per minute per mole of enzyme. nih.gov

| G-Protein | Analog | Measurement | Rate Constant | Reference |

| CgtA | MANT-GTP | Single-turnover hydrolysis | 5.0 x 10⁻⁴ s⁻¹ | researchgate.net |

| Gαi1 | MANT-GDP | Fluorescence decrease rate (kMANT) | Varies with mutation | pnas.org |

| Era | MANT-GTP | Single-turnover hydrolysis | 3.1 mmol/min/mol | nih.gov |

Kinetics of Guanine Nucleotide Exchange

The activation of G-proteins requires the exchange of bound GDP for GTP, a process that is often slow and is catalyzed by Guanine Nucleotide Exchange Factors (GEFs). wikipedia.orgnih.gov MANT-labeled guanine nucleotides are widely used to study the kinetics of this exchange process. bio-protocol.orgnih.gov A common experimental setup involves pre-loading a G-protein with MANT-GDP and then initiating the exchange reaction by adding an excess of unlabeled GTP. bio-protocol.orgnih.gov

As the GEF facilitates the release of MANT-GDP from the G-protein's active site, the MANT fluorophore moves into the aqueous environment, causing a decrease in its fluorescence signal. bio-protocol.orgoup.com By monitoring the rate of this fluorescence decay, the kinetics of nucleotide dissociation and exchange can be quantified. nih.gov This assay is crucial for characterizing the catalytic efficiency of GEFs, understanding how their activity is regulated, and screening for potential inhibitors or activators. oup.com The use of fluorescent analogs allows for continuous spectroscopic monitoring, which provides more detailed kinetic analysis than older methods using radioactive nucleotides. bio-protocol.org

Research on the Ypt1p GTPase and its GEF, the TRAPP complex, demonstrated that MANT-nucleotide analogs could reliably measure binding kinetics and affinity. nih.gov The study showed that TRAPP accelerates nucleotide dissociation by over 1000-fold, a key insight gained through monitoring the fluorescence of MANT-GDP. nih.gov

ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that use the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. acs.orgnih.govnih.gov These proteins are characterized by two transmembrane domains (TMDs), which form the translocation pathway, and two cytosolic nucleotide-binding domains (NBDs), which bind and hydrolyze ATP. nih.govnih.gov The fluorescent analog MANT-ATP is used to investigate the intricate relationship between nucleotide binding, conformational changes, and substrate transport in these molecular machines.

Nucleotide-Driven Conformational Cycle of Transporters

The function of ABC transporters is governed by a cycle of conformational changes driven by the binding and hydrolysis of ATP. nih.govnih.gov The prevailing "alternating access" model posits that the transporter switches between an inward-facing conformation, where the substrate-binding site is open to the cytoplasm, and an outward-facing conformation, where it is accessible from the extracellular space. nih.gov

The cycle begins with the transporter in an inward-facing state. Substrate binding to the TMDs can increase the affinity of the NBDs for ATP. researchgate.net The binding of two ATP molecules at the interface of the two NBDs promotes their dimerization, a key conformational change that is coupled to the reorientation of the TMDs to the outward-facing state. nih.govresearchgate.net This NBD dimerization and the associated large-scale structural changes can be probed using fluorescent analogs like MANT-ATP. The change in fluorescence upon MANT-ATP binding provides a signal to monitor the kinetics and thermodynamics of the NBD dimerization step. Hydrolysis of ATP and subsequent release of ADP and Pi lead to the dissociation of the NBD dimer, resetting the transporter to its inward-facing conformation to complete the cycle. nih.govnih.gov

Coupling of ATP Hydrolysis to Substrate Translocation

A central question in the study of ABC transporters is how the chemical energy of ATP hydrolysis is coupled to the mechanical work of moving a substrate across the membrane. nih.govpnas.org The conformational changes in the NBDs, driven by the ATP binding and hydrolysis cycle, are transmitted to the TMDs, which alters the accessibility and affinity of the substrate-binding site. pnas.orgpnas.org

The ATP-switch model suggests that the ATP-bound, NBD-dimerized state corresponds to the outward-facing, low-affinity conformation for the substrate, leading to its release. researchgate.net Conversely, the ADP-bound or nucleotide-free state corresponds to the inward-facing conformation. researchgate.net ATP hydrolysis is the energy-releasing step that drives the dissociation of the NBDs and resets the transporter for a new cycle. pnas.org The process of hydrolysis, which can be followed using MANT-ATP, is therefore tightly coupled to the translocation event. pnas.org Studies have shown that in many ABC transporters, ATP hydrolysis by the two NBDs occurs with positive cooperativity, indicating that the two active sites interact and that this interaction is crucial for efficient transport. nih.gov The strict correlation between substrate binding, stimulation of ATP hydrolysis, and transport underscores the allosteric communication between the substrate-binding site in the TMDs and the ATP-hydrolyzing sites in the NBDs. pnas.org

DNA and RNA Helicases

DNA and RNA helicases are essential motor proteins that utilize the energy from ATP hydrolysis to unwind nucleic acid duplexes and translocate along single-stranded DNA or RNA. The fluorescent ATP analog, this compound (MANT-ATP), has been a valuable tool in elucidating the intricate mechanisms of these enzymes. Its sensitivity to the local environment allows for real-time monitoring of nucleotide binding, conformational changes, and enzymatic activity.

Nucleotide-Dependent Unwinding Mechanisms

The unwinding of DNA or RNA duplexes by helicases is tightly coupled to the binding and hydrolysis of ATP. MANT-ATP has been instrumental in dissecting the individual steps of the ATPase cycle that drive this process. nih.gov

ATP Hydrolysis and Product Release: The hydrolysis of MANT-ATP to MANT-ADP and inorganic phosphate (Pi) can be followed using quenched-flow techniques. The release of Pi, a key step in resetting the enzyme for the next catalytic cycle, can be monitored using fluorescent phosphate-binding proteins. Studies with RecD2 have shown that a DNA-enhanced pre-hydrolysis conformational change is the rate-limiting step of the ATPase cycle, and this change triggers the subsequent rapid hydrolysis of ATP. nih.gov This tight coupling ensures that the chemical energy of ATP is efficiently converted into the mechanical work of DNA unwinding. nih.gov

The use of MANT-ATP has allowed for the determination of a complete set of rate constants for the ATPase cycle of helicases like RecD2, providing a detailed mechanistic understanding that is not always possible with the natural substrate, ATP. nih.gov

Table 1: Kinetic Parameters of RecD2 Helicase ATPase Cycle Determined Using MANT-ATP

| Parameter | Value | Description |

|---|---|---|

| kon (MANT-ATP) | 5.4 µM-1s-1 | Second-order rate constant for MANT-ATP binding to the RecD2-ssDNA complex. |

| Pre-hydrolysis conformational change | 0.5 s-1 | Rate constant for the rate-limiting conformational change before hydrolysis. |

| Hydrolysis and Pi release | > 5 s-1 | Rate constants for the hydrolytic cleavage and phosphate release, which are much faster than the conformational change. |

| kcat (MANT-ATP) | 37.3 s-1 | The turnover number for MANT-ATP hydrolysis in the presence of ssDNA. |

| Km (MANT-ATP) | 9.7 µM | Michaelis constant for MANT-ATP, indicating a tighter binding than ATP. |

Translocation Along Nucleic Acids

Helicase translocation along a nucleic acid lattice is a fundamental aspect of their function, enabling them to unwind long stretches of duplex DNA or RNA. The fluorescent properties of MANT-ATP can be exploited to monitor this movement, often in conjunction with other fluorescent probes in fluorescence resonance energy transfer (FRET) experiments.

By labeling the helicase or the nucleic acid with a FRET partner, the movement of the helicase can be tracked in real-time. As the helicase translocates, the distance between the MANT group on the bound nucleotide and the other fluorophore changes, resulting in a corresponding change in FRET efficiency. This approach can provide information on the directionality, processivity, and step size of the helicase.

While direct tracking of translocation using MANT-ATP as a FRET donor is conceptually powerful, many studies have focused on using it to understand the kinetic steps of the ATPase cycle that fuel translocation. For instance, by understanding the rate-limiting step of the ATPase cycle, as determined using MANT-ATP, researchers can infer how the motor activity is coupled to movement along the DNA. nih.gov The tight coupling between a pre-hydrolysis conformational change and ATP hydrolysis in RecD2, as revealed by MANT-ATP studies, suggests a mechanism where each catalytic cycle is directly linked to a translocation step of one base. nih.gov

Ligases and Synthetases

While the application of MANT-ATP has been more extensively documented for helicases, its utility as a fluorescent ATP analog provides a powerful tool to investigate the mechanisms of other ATP-dependent enzymes like ligases and synthetases.

Aminoacyl-tRNA Synthetase Mechanisms

Aminoacyl-tRNA synthetases (aaRS) are crucial enzymes in protein synthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule. This is a two-step reaction that involves the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the tRNA. nih.gov

The binding of ATP is the initial step in the aminoacylation reaction. MANT-ATP can be used to study the kinetics of this binding event in real-time using stopped-flow fluorescence. The change in fluorescence upon binding of MANT-ATP to the aaRS would provide information on the association and dissociation rate constants. Furthermore, subsequent conformational changes in the enzyme upon substrate binding could also be monitored through changes in MANT fluorescence.

The formation of the aminoacyl-AMP intermediate is a key step in the reaction. By using MANT-ATP, it may be possible to detect the formation of the MANT-aminoacyl-adenylate intermediate, as the environment of the MANT fluorophore would likely change upon formation of this covalent intermediate. This would allow for the direct measurement of the rate of this activation step.

DNA Ligase Catalytic Steps

DNA ligases are essential for maintaining genome integrity by joining breaks in the phosphodiester backbone of DNA. ATP-dependent DNA ligases catalyze this reaction in three sequential steps. nih.gov

Enzyme Adenylation: The ligase reacts with ATP to form a covalent ligase-AMP intermediate, with the release of pyrophosphate.

AMP Transfer: The AMP moiety is transferred from the ligase to the 5'-phosphate of the nicked DNA, forming a DNA-adenylate intermediate.

Nick Sealing: The 3'-hydroxyl at the nick attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.

MANT-ATP can be a valuable probe for dissecting these catalytic steps. The initial adenylation of the ligase with MANT-ATP would likely result in a significant change in the fluorescence of the MANT group, as it becomes covalently attached to the enzyme. This would allow for the direct monitoring of the first step of the ligation reaction.

Similarly, the transfer of MANT-AMP to the 5'-phosphate of the DNA could also be followed by a change in fluorescence, providing kinetic information about the second step. The final nick-sealing step and the release of MANT-AMP could be monitored by the decrease in fluorescence as the MANT-AMP is released into the aqueous environment.

Table 2: Potential Applications of MANT-ATP in Studying Ligase and Synthetase Mechanisms

| Enzyme Family | Catalytic Step | Potential Application of MANT-ATP |

|---|---|---|

| Aminoacyl-tRNA Synthetases | ATP Binding | Real-time monitoring of binding kinetics and conformational changes using stopped-flow fluorescence. |

| Amino Acid Activation | Detection of the MANT-aminoacyl-adenylate intermediate formation through fluorescence changes. | |

| DNA Ligases | Enzyme Adenylation | Direct measurement of the rate of ligase-MANT-AMP intermediate formation. |

| AMP Transfer to DNA | Monitoring the transfer of MANT-AMP to the 5'-phosphate of the DNA nick. | |

| Nick Sealing and AMP Release | Observing the release of MANT-AMP upon phosphodiester bond formation. |

Advanced Research Methodologies and Applications Utilizing 2 O N Methylanthraniloyl Atp

Cell-Free and Reconstituted System Studies

Cell-free and reconstituted systems provide controlled environments to study complex biological processes without the intricacies of a living cell. In these settings, MANT-ATP allows for the precise investigation of individual steps in the mechanisms of ATP-dependent proteins.

In reconstituted systems, purified proteins are studied in a defined buffer system. This approach has been extensively used to dissect the ATPase cycle of motor proteins like myosin and kinesin. By mixing myosin subfragment 1 (S1) with MANT-ATP, researchers can monitor the binding, hydrolysis, and product release steps through changes in fluorescence. nih.gov These studies have helped characterize distinct conformational states of the actomyosin (B1167339) complex, which are crucial for understanding muscle contraction. nih.gov Similarly, the interaction of kinesins with microtubules and the kinetics of the kinesin ATP turnover cycle have been analyzed in detail using stopped-flow fluorescence with MANT-ATP. nih.gov

Cell-free protein synthesis systems, which contain the necessary machinery for transcription and translation, also benefit from MANT-ATP. While these systems require an energy source, MANT-ATP can be used as a probe to study the ATP-dependent steps of protein synthesis itself or the function of newly synthesized ATP-binding proteins within the reaction mixture. nih.govmdpi.com Furthermore, reconstituted systems have been essential for studying ATP-dependent lipid transporters, where proteoliposomes (lipid vesicles with embedded proteins) are used to investigate transport mechanisms in a controlled membrane environment. portlandpress.com

Below is a table summarizing findings from studies using MANT-ATP in reconstituted systems.

| Protein/System | Research Focus | Key Findings Using MANT-ATP | Citations |

| Myosin | ATPase Cycle & Muscle Contraction | Characterized two distinct acto-S1-ADP complexes (attached and rigor-like), revealing large conformational changes coupled to the force-generating step. | nih.gov |

| Kinesin | ATP Turnover & Microtubule Motility | Dissected the ATP turnover cycle, allowing for the measurement of association and dissociation rate constants for MANT-ATP and MANT-ADP. | nih.gov |

| RecG Helicase | ATPase Cycle & DNA Unwinding | Characterized a two-step binding mechanism for mantATP and determined the kinetics of hydrolysis and phosphate (B84403) release. | researchgate.net |

| ParA2 | Chromosome Segregation | Investigated nucleotide exchange kinetics, revealing that ATP-hydrolysis slows down nucleotide release from the protein. | biorxiv.org |

| SARS-CoV nsp13 Helicase | Nucleotide Binding | Measured the binding affinity of the helicase for MANT-ATP and MANT-ADP, contributing to the understanding of its motor activity. | oup.com |

| Actin Polymerization | Cytoskeletal Dynamics | Used to study the effects of actin-binding proteins on polymerization by monitoring the fluorescence change of pyrene-labeled actin, a process dependent on ATP. | cytoskeleton.comnih.gov |

Biosensor Development Principles Based on 2'-O-(N-Methylanthraniloyl)ATP

The core principle behind using MANT-ATP as a biosensor is its environmentally sensitive fluorescence. The MANT fluorophore exhibits a significant increase in fluorescence emission when it is transferred from a polar aqueous environment to a nonpolar one, such as the hydrophobic ATP-binding site of a protein. researchgate.netnih.gov This change in fluorescence provides a direct, real-time signal of the binding event, forming the basis for various assays. thermofisher.com The MANT group can also act as a Förster resonance energy transfer (FRET) acceptor when excited by the fluorescence of nearby tryptophan or tyrosine residues in the protein, providing another avenue for detection. biorxiv.orgjenabioscience.com

The ability to monitor nucleotide binding in real time makes MANT-ATP an exceptional tool for enzyme kinetics. Stopped-flow fluorescence spectroscopy is a primary technique used in this context. nih.gov In a stopped-flow experiment, the enzyme and MANT-ATP are rapidly mixed, and the subsequent change in fluorescence is recorded with millisecond resolution. nih.govupenn.edu

This approach allows for the determination of several kinetic parameters:

Association Rate Constant (k_on_): By measuring the observed rate of fluorescence increase at different concentrations of MANT-ATP, the second-order rate constant for binding can be calculated. nih.gov

Dissociation Rate Constant (k_off_): This can be determined from the y-intercept of the plot of observed rate versus concentration or through "chase" experiments, where the MANT-ATP-bound enzyme is rapidly mixed with a large excess of unlabeled ATP, and the decay in fluorescence is monitored as MANT-ATP is displaced. nih.gov

Conformational Changes: The binding of MANT-ATP to an enzyme is often a multi-step process involving initial binding followed by one or more conformational changes. These steps can sometimes be resolved as distinct exponential phases in the stopped-flow fluorescence signal, providing insight into the enzyme's structural dynamics during its catalytic cycle. nih.gov

This methodology has been applied to numerous ATP-dependent enzymes, including protein kinases, helicases, and motor proteins, to elucidate their detailed reaction mechanisms. researchgate.netnih.govresearchgate.net

The fluorescence properties of MANT-ATP are readily adaptable for high-throughput screening (HTS) to identify compounds that modulate the activity of nucleotide-binding proteins. portlandpress.com The most common format is a competition assay. In this setup, the target protein, MANT-ATP, and a compound from a chemical library are mixed. If the test compound binds to the ATP-binding site, it will prevent or displace MANT-ATP, resulting in a low fluorescence signal. Conversely, if the compound does not bind, MANT-ATP will occupy the binding site, leading to a high fluorescence signal.

This method has several advantages for HTS:

Simplicity: It is a mix-and-read assay that does not require separation steps.

Sensitivity: The significant fluorescence enhancement upon binding provides a robust signal window. portlandpress.com

Generality: It can be applied to a wide range of ATP-binding proteins, including kinases and bacterial ATPases, which are important drug targets. nih.govnih.gov

As a proof-of-concept, an HTS assay using MANT-ATP was developed to find inhibitors of the bacterial type IV pilus assembly ATPase PilB. nih.gov This screen successfully identified quercetin (B1663063) as an inhibitor, validating the assay's effectiveness. nih.gov Such screens are valuable for discovering lead compounds for the development of new therapeutics, including antivirulence drugs that target bacterial pathogenicity rather than viability. nih.govnih.gov

| HTS Application | Target Protein | Principle | Outcome | Citations |

| Inhibitor Screening | Type IV Pilus Assembly ATPase (PilB) | MANT-ATP binding assay adapted for HTS. Inhibition is detected by a lack of fluorescence increase. | Identified quercetin as a PilB inhibitor from a kinase inhibitor library. | nih.gov |

| Inhibitor Screening | Bacterial Histidine Kinases (e.g., PhoQ) | A competition assay using a fluorescent ATP analog (TNP-ATP, similar principle to MANT-ATP) to screen for compounds that inhibit nucleotide binding. MANT-ATP is noted as a higher-affinity alternative. | Identified a compound with greater affinity than the known inhibitor radicicol (B1680498) from an Hsp90 inhibitor library. | nih.gov |

Computational and Molecular Modeling Investigations

The fluorescent properties of this compound (MANT-ATP) make it an invaluable tool not only for experimental kinetics but also for computational and molecular modeling studies. These in silico approaches provide a high-resolution view of the interactions between MANT-ATP and its target proteins, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Docking of this compound to Protein Binding Sites

Researchers have utilized molecular simulations to generate predicted structures of MANT-ATP isomers bound to the catalytic sites of adenylyl cyclases (AC). nih.gov For instance, in a study of the VC1:IIC2 AC heterodimer, models of 2'-MANT-ATP and 3'-MANT-ATP were constructed based on an existing crystal structure of the enzyme with MANT-GTP (PDB ID: 1TL7). nih.gov These models revealed that the MANT group is predicted to form interactions with several lipophilic residues, such as Ala409 and Leu413, as well as polar residues like Gln410, Ser408, and Asn509, within a distance of 3-20 Å. nih.gov

Similarly, molecular modeling of the Bacillus anthracis adenylyl cyclase toxin, Edema Factor (EF), showed that both 2'- and 3'-MANT-isomers of ATP and GTP could bind to the catalytic site, although they interact differently. ku.edu This differential interaction highlights the conformational flexibility of the enzyme's active site and provides a basis for designing isomer-specific inhibitors. ku.edu These computational predictions are crucial for interpreting experimental data, such as fluorescence resonance energy transfer (FRET) results, and for guiding the rational design of more potent and selective enzyme inhibitors. ku.edu

| Protein Target | Ligands Modeled | PDB ID Basis | Key Predicted Interactions of MANT Group | Reference |

| Adenylyl Cyclase (VC1:IIC2) | 2'-MANT-ATP, 3'-MANT-ATP | 1TL7 | Lipophilic residues (Ala409, Leu413), Polar residues (Gln410, Ser408, Asn509) | nih.gov |

| Edema Factor (EF) | 2'-MANT-ATP, 3'-MANT-ATP | Not specified | Differential interactions for 2'- and 3'- isomers, indicating catalytic site flexibility | ku.edu |

Molecular Dynamics Simulations of Protein-Ligand Complexes

For example, MD simulations have been used in conjunction with Small-Angle X-ray Scattering (SAXS) to capture unique conformational changes in the Hsp110 chaperone upon binding to ADP and MANT-ATP. biorxiv.org Such studies can reveal how the ligand's structure influences the protein's conformational landscape, which is essential for its function. The simulation of protein dynamics is a powerful tool for understanding the link between a protein's structure and its function, which is often modulated by ligand binding. mpg.de By simulating the complex in a solvated environment, researchers can gain a more realistic understanding of the binding event and subsequent allosteric communication within the protein.

Prediction of Allosteric Sites and Pathways

Allostery is a fundamental process in which ligand binding at one site (the allosteric site) modulates the activity at a distant, functional site (e.g., the catalytic site). nih.govnih.gov Fluorescent analogs like MANT-ATP are excellent probes for detecting such allosteric effects experimentally. The changes in MANT fluorescence can signal conformational changes induced by the binding of other molecules or by protein-protein interactions.

Computational methods are increasingly used to predict the location of these often-hidden allosteric sites. weijiwangluo.comumass.edufrontiersin.org For example, the ASP (Ambivalent Structure Predictor) method was developed to identify structurally ambivalent sequence elements in proteins that may function as allosteric switches. nih.gov This method was applied to the myosin family of motor proteins, where it successfully identified regions that form plausible allosteric connections between the ATP binding site and the actin-binding site. nih.gov Experimental characterization of the myosin motor domain with MANT-nucleotides has been crucial in understanding these connections. nih.gov

Data from kinetic and binding studies using MANT-ATP can be used to validate or refine these computational predictions. For instance, if a predicted allosteric modulator is shown to alter the binding kinetics or fluorescence of MANT-ATP at the active site, it provides strong evidence for the predicted allosteric pathway. This synergy between computational prediction and experimental validation using probes like MANT-ATP is a powerful strategy for discovering new drug targets and understanding the complex regulatory mechanisms of proteins. umass.eduimrpress.com

Microfluidic and Lab-on-a-Chip Integration for Kinetic Assays

The integration of kinetic assays into microfluidic and lab-on-a-chip platforms offers numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and single-cell analysis. nih.govresearchgate.net The fluorescent properties of MANT-ATP make it highly suitable for these miniaturized systems, which often rely on optical detection methods.

While many microfluidic ATP assays utilize bioluminescence (luciferin/luciferase) or electrophoretic separation of labeled substrates, specific applications have demonstrated the successful use of MANT-ATP. nih.govresearchgate.netmdpi.com For example, MANT-ATP has been used in single-cell experiments that couple quantitative microscopy with microfluidics to study the nucleotide exchange on membrane-bound DnaA protein. researchgate.net This setup allowed for robust and long-term single-cell tracking under controlled growth conditions, revealing that molecular crowding at the membrane-cytoplasm interface accelerates MANT-ATP exchange. researchgate.net

In another study, a prism-based Total Internal Reflection Fluorescence (TIRF) microscope was coupled with a microfluidic system to image the interaction of the ParA2 protein with DNA in the presence of MANT-ATP. biorxiv.org This approach enabled the real-time monitoring of ParA2-GFP binding to and dissociating from a DNA "carpet" under controlled flow conditions, providing insights into the kinetic pathway of this essential chromosome segregation protein. biorxiv.org

The principles of microfluidic kinase assays, which often measure the conversion of a fluorescently labeled peptide substrate to a phosphorylated product, are also well-suited for MANT-ATP. researchgate.netresearchgate.net By monitoring the change in fluorescence polarization or intensity of MANT-ATP upon binding and turnover, these platforms could provide a direct and continuous measure of kinase activity, complementing methods that track the substrate. The low sample volumes required by microfluidic devices make them ideal for analyzing precious samples, such as those from patients, where they can be used to measure kinase activity from as few as 3,000 cells. researchgate.netaacrjournals.org

| Research Area | Protein(s) Studied | Microfluidic / Imaging Technique | Key Findings with MANT-ATP | Reference |

| Nucleotide Exchange | DnaA | Quantitative microscopy and microfluidics | Molecular crowding accelerates the exchange of MANT-ATP on membrane-bound DnaA in single cells. | researchgate.net |

| DNA-Protein Interactions | ParA2 | TIRF microscopy coupled to microfluidics | Enabled real-time imaging of ParA2 binding to DNA carpets in the presence of MANT-ATP. | biorxiv.org |

Future Directions and Emerging Research Avenues for 2 O N Methylanthraniloyl Atp

Development of Next-Generation Fluorescent Nucleotide Analogues

The success of MANT-ATP paves the way for the rational design of next-generation fluorescent nucleotide analogues with enhanced properties. Future research could focus on:

Improved Photophysical Properties: Synthesizing analogues with higher quantum yields, greater photostability, and excitation/emission profiles in the visible range to minimize phototoxicity and background fluorescence from cellular components. uchicago.edu Analogues with larger Stokes shifts would also be beneficial for reducing self-quenching and improving signal-to-noise ratios in fluorescence resonance energy transfer (FRET) experiments.

Fine-tuning Environmental Sensitivity: Developing analogues where the fluorophore's response is more specifically tuned to particular conformational states of a protein. This could involve altering the linker between the fluorophore and the ribose to probe different regions of the nucleotide-binding pocket.

Multi-functional Probes: Creating analogues that incorporate additional functionalities, such as photo-crosslinking groups to covalently label ATP-binding sites or caged groups to allow for the light-induced release of the nucleotide.

These advancements will provide researchers with a more sophisticated toolkit to dissect the complex mechanisms of ATP-dependent enzymes.

Expansion into Novel Biological Systems and Uncharacterized Pathways

While MANT-ATP has been instrumental in studying well-characterized proteins like myosin and protein kinases, its application can be expanded to less-explored biological systems. nih.govnih.gov

Uncharacterized ATPases and Kinases: A vast number of putative ATP-binding proteins have been identified through genomic and proteomic studies, but their functions remain unknown. MANT-ATP can be employed in high-throughput screening assays to identify novel nucleotide-binding proteins and to characterize their basic enzymatic properties.

Probing Allosteric Regulation: The sensitivity of the MANT group to its local environment makes it an excellent probe for studying allosteric regulation. jenabioscience.com By monitoring changes in MANT-ATP fluorescence, researchers can identify allosteric binding sites and elucidate the mechanisms by which effector molecules modulate enzyme activity.

Investigating Non-canonical Nucleotide Binding: Some proteins exhibit the ability to bind multiple types of nucleotides. For instance, the rice protein OsYchF1 has been shown to bind both GTP and ATP. pnas.org MANT-ATP, in conjunction with fluorescently labeled GTP analogues, can be used to dissect the structural and functional consequences of this relaxed ligand specificity. pnas.org

Iron-Sulfur Cluster Biogenesis: The Suf operon in bacteria is crucial for iron-sulfur cluster assembly, a process that involves ATP hydrolysis. acs.org Transient kinetic studies using MANT-ATP have shown that the SufBC and SufCD complexes bind the analogue much more tightly than the SufC ATPase alone, providing insights into the regulation of this essential pathway. acs.org

Applications in Advanced Mechanistic Enzymology

The unique properties of MANT-ATP make it particularly well-suited for advanced mechanistic studies of enzyme function.

Stopped-Flow Kinetics: The significant fluorescence change upon binding allows for the use of stopped-flow fluorescence spectroscopy to measure the kinetics of nucleotide binding and dissociation on a millisecond timescale. nih.govresearchgate.netkoreascience.kr This technique has been used to reveal multi-step binding mechanisms and conformational changes in enzymes like protein kinase A and the DNA helicase RecD2. nih.govnih.gov